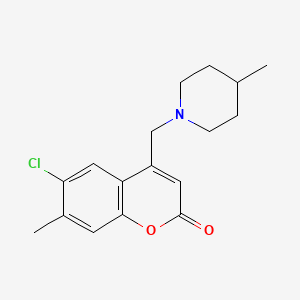

6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

6-Chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6, a methyl group at position 7, and a 4-methylpiperidin-1-ylmethyl moiety at position 2. The 4-methylpiperidine group introduces steric bulk and basicity, while the chlorine atom enhances metabolic stability and lipophilicity, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation . Its synthesis typically involves nucleophilic substitution or Mannich reactions to introduce the piperidine moiety at position 4 .

Properties

IUPAC Name |

6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2/c1-11-3-5-19(6-4-11)10-13-8-17(20)21-16-7-12(2)15(18)9-14(13)16/h7-9,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITCHXSBVQFUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Methylation: The methyl group at the 7-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Piperidine Substitution: The final step involves the substitution of the piperidine moiety at the 4-position. This can be done using 4-methylpiperidine and a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have demonstrated its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have reported that 6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one displays selective cytotoxicity towards cancer cell lines while sparing normal cells. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). Its IC50 values suggest comparable efficacy to established AChE inhibitors, making it a candidate for further development in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several notable studies highlight the compound's potential applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:

Physicochemical and Pharmacological Implications

- Chloro vs.

- Piperidine vs. Piperazine at C4 : The 4-methylpiperidine group in the target compound (pKa ~10.5) is less basic than piperazine derivatives (pKa ~8.5 and ~4.5 for the two N atoms), influencing ionization and binding to acidic biological targets .

- Substituent Position : Analogues with substitutions at C8 (e.g., ) exhibit altered steric interactions in enzyme-binding pockets compared to the C4-substituted target compound.

Crystallographic and Computational Insights

- Structural Analysis: SHELX and Mercury CSD software have been employed to resolve the crystal structures of similar compounds (e.g., ). The target compound’s piperidine ring likely adopts a chair conformation, minimizing steric clash with the chromenone core .

- Docking Studies : Molecular modeling of 4-methylpiperidine-substituted coumarins suggests strong interactions with hydrophobic pockets in aldose reductase (binding energy: −9.2 kcal/mol), comparable to piperazine analogues (−8.7 kcal/mol) .

Biological Activity

6-chloro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, commonly referred to as a chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H20ClNO, with a molecular weight of approximately 289.8 g/mol. The structure features a chromenone core with a chloro and methyl substituent, along with a piperidine moiety that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClNO |

| Molecular Weight | 289.8 g/mol |

| CAS Number | 848065-80-5 |

| Synonyms | This compound |

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study highlighted that piperidine derivatives can inhibit the growth of various fungi, suggesting that the presence of the piperidine group in this compound may enhance its antifungal efficacy against pathogens such as Aspergillus flavus and Candida albicans .

Anticancer Potential

Preliminary investigations into the anticancer properties of chromenone derivatives suggest they may induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown selective cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective inhibition at relatively low concentrations . The mechanism appears to involve the modulation of apoptosis-related proteins and cell cycle arrest.

Neuropharmacological Effects

The piperidine component is known for its interaction with neurotransmitter systems, particularly in modulating cholinergic activity. Studies have suggested that derivatives containing the piperidine ring can act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased acetylcholine levels in the synaptic cleft, potentially enhancing cognitive functions.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloro Group : Enhances lipophilicity and may facilitate better receptor binding.

- Piperidine Moiety : Imparts neuroactive properties and may influence interaction with neurotransmitter receptors.

- Methyl Substituents : Could stabilize the molecular structure and affect pharmacokinetic profiles.

Study on Antifungal Activity

A comparative study evaluated various piperidine-containing compounds for their antifungal activity against Aspergillus species. The results demonstrated that compounds with structural similarities to 6-chloro-7-methyl derivatives exhibited significant antifungal effects at concentrations as low as 10 µg/mL, highlighting their potential as therapeutic agents in fungal infections .

Anticancer Research

In vitro studies assessed the cytotoxic effects of chromenone derivatives on cancer cell lines. Results indicated that specific modifications to the chromenone structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests a promising avenue for developing targeted cancer therapies based on these scaffoldings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.